molecular formula C11H19ClN4 B585329 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 CAS No. 1073608-19-1

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11

Cat. No. B585329
CAS RN: 1073608-19-1
M. Wt: 253.818
InChI Key: INTQSGGUSUSCTJ-BMWRUFNQSA-N
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Description

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 is an organic compound with the molecular formula C11H19ClN4 . It is a mono-constituent substance of organic origin .


Synthesis Analysis

The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 involves several steps. One method uses 5-chlorovaleronitrile and cyclohexanol as raw materials. The reaction is catalyzed by concentrated sulfuric acid . Another method involves the reaction of 5-chloro-N-cyclohexylpentanamide with phosphorus pentachloride, followed by the addition of an azide cyclization reagent .


Molecular Structure Analysis

The molecular weight of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 is 242.75 . The compound has 4 hydrogen bond acceptors, no hydrogen bond donors, and 5 freely rotating bonds .


Physical And Chemical Properties Analysis

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 is a solid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 425.2±24.0 °C at 760 mmHg, and a flash point of 210.9±22.9 °C . Its molar refractivity is 65.9±0.5 cm3, and it has a polar surface area of 44 Å2 .

Scientific Research Applications

  • Synthesis of Energetic Materials :

    • The research by Karaghiosoff et al. (2008) focuses on salts of methylated 5-aminotetrazoles with energetic anions, demonstrating the potential of tetrazole derivatives in creating stable, energetic compounds with good thermal stability. This work suggests the potential of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 in the field of energetic materials (Karaghiosoff et al., 2008).
  • Pharmaceutical Intermediates :

    • Jia-Jun Yi's (2003) study on the synthesis of N-cyclohexyl-5-(4'-chlorobutyl)-1H-tetrazole highlights its importance as an intermediate in producing drugs for blood platelet aggregation inhibitors. This positions the compound as valuable in pharmaceutical research and development (Jia-Jun Yi, 2003).
  • Corrosion Inhibition :

    • Research by Yadav et al. (2016) discusses the corrosion inhibition performance of pyranopyrazole derivatives for mild steel, suggesting the potential application of tetrazole derivatives like 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 in protecting metals against corrosion (Yadav et al., 2016).
  • Material Science :

    • A study by Al-Wahaibi et al. (2019) on the crystal structure, Hirshfeld surface analysis, and DFT studies of a related compound, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, suggests potential applications in material science, particularly in understanding the properties of new materials (Al-Wahaibi et al., 2019).
  • Antimicrobial and Anticancer Agents :

    • The research conducted by Rahmouni et al. (2016) on the synthesis and biological evaluation of pyrazolopyrimidines derivatives, which are structurally related to tetrazole derivatives, indicates their potential as antimicrobial and anticancer agents. This opens avenues for the exploration of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 in similar applications (Rahmouni et al., 2016).

Safety and Hazards

The compound is classified as a flammable solid. It can cause skin irritation and serious eye irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

5-(4-chlorobutyl)-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2/i1D2,2D2,3D2,6D2,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTQSGGUSUSCTJ-BMWRUFNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCCl)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727171
Record name 5-(4-Chlorobutyl)-1-(~2~H_11_)cyclohexyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11

CAS RN

1073608-19-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073608-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorobutyl)-1-(~2~H_11_)cyclohexyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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